molecular formula C18H19FN2O2S2 B2446562 4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 893790-42-6

4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B2446562
CAS RN: 893790-42-6
M. Wt: 378.48
InChI Key: LWRSWMPFCBSARR-UHFFFAOYSA-N
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Description

The compound “4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a novel 1,2,4-thiadiazine 1,1-dioxide derivative . 1,2,4-thiadiazine 1,1-dioxides are well known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .


Synthesis Analysis

The synthesis of 1,2,4-thiadiazine 1,1-dioxides involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . Substituted amidines are isolated as intermediates in the reaction with 2-chlorobenzenesulfonamide. These intermediates are then cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .


Molecular Structure Analysis

The molecular structure of 1,2,4-thiadiazine 1,1-dioxides is characterized by a five-membered cyclic structure . The 2H tautomers of these compounds are more energetically favorable than the 4H tautomers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-thiadiazine 1,1-dioxides include condensation, isolation of intermediates, and cyclization . The reactivity of heterocyclic methyl carbimidates towards sulfonamides that possess a chlorine atom as a substituent at the ortho position to the sulfonamide group is a key aspect of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-thiadiazine 1,1-dioxides are influenced by their molecular structure. The 2H tautomers of these compounds are more energetically favorable than the 4H tautomers .

Future Directions

The synthesis and study of 1,2,4-thiadiazine 1,1-dioxides and their derivatives have attracted significant attention due to their potential therapeutic uses . Future research may focus on developing new synthetic methodologies, exploring their biological activities, and designing new drug candidates based on these compounds .

properties

IUPAC Name

4-butyl-3-[(3-fluorophenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S2/c1-2-3-11-21-16-9-4-5-10-17(16)25(22,23)20-18(21)24-13-14-7-6-8-15(19)12-14/h4-10,12H,2-3,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRSWMPFCBSARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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